7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-7(11(12)13)4-10-6-2-3-9-8(5)6/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZAFISQOPXSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1[N+](=O)[O-])C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268070 | |
| Record name | 7-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-09-8 | |
| Record name | 7-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Functionalization of 7 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine
Retrosynthetic Analysis of the 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine Scaffold
A retrosynthetic analysis of this compound reveals several strategic disconnections for its synthesis. The primary goal is to deconstruct the target molecule into simpler, readily available pyridine (B92270) or pyrrole (B145914) precursors. heighpubs.org
Strategy A: Pyrrole Ring Annulation onto a Pyridine Core
The most common approach involves forming the pyrrole ring onto a pre-functionalized pyridine. nih.gov This strategy leads to two main disconnections:
C4-N5 and C3a-C7a Bond Disconnection (Heck/Larock Type): This disconnection is based on a palladium-catalyzed intramolecular cyclization. The immediate precursor would be a 3-amino-4-vinyl (or alkynyl) pyridine derivative. This approach suggests that the target molecule can be synthesized from a substituted 3-amino-4-halopyridine, which is a common starting material. The methyl and nitro groups would be present on the pyridine ring from the outset.
N1-C7a and C2-C3 Bond Disconnection (Fischer/Batcho-Leimgruber Type): This approach disconnects the pyrrole ring to a pyridylhydrazine and a carbonyl compound (Fischer indole (B1671886) synthesis) or a nitrotoluene derivative (Batcho-Leimgruber synthesis). durham.ac.ukacs.org For the target molecule, this would involve a hydrazine (B178648) derived from 3-amino-2-methyl-4-nitropyridine reacting with a suitable two-carbon synthon.
Strategy B: Pyridine Ring Annulation onto a Pyrrole Core
A less common but viable strategy involves constructing the pyridine ring onto an existing pyrrole. This might involve a [4+2] cycloaddition or a condensation/cyclization sequence starting from a functionalized pyrrole-2,3-dione. nih.gov This route is often more complex due to the potential for competing reactions on the pyrrole ring.
Based on the prevalence and versatility of palladium-catalyzed reactions and classical named reactions in azaindole synthesis, Strategy A, particularly via intramolecular cyclization of a substituted aminopyridine, represents a highly logical and efficient pathway for constructing the this compound scaffold.
Contemporary Approaches to Pyrrolo[3,2-b]pyridine Ring System Construction
Modern synthetic chemistry offers a diverse toolkit for the construction of the pyrrolo[3,2-b]pyridine (4-azaindole) core. These methods prioritize efficiency, modularity, and functional group tolerance.
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a powerful and atom-economical route to complex heterocyclic systems. While MCRs for the direct synthesis of the 4-azaindole (B1209526) scaffold are less documented than for its isomers, isocyanide-based MCRs have been developed for related polycyclic pyrrolopyridine systems. For instance, a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines can yield complex tetrahydrocyclopenta rsc.orgnih.govpyrrolo[2,3-b]pyridine derivatives, demonstrating the potential of MCRs to rapidly build molecular complexity around a pyrrolopyridine core. beilstein-journals.org The development of a direct MCR for the this compound remains an area of interest, potentially involving the reaction of a substituted aminopyridine, an aldehyde, and an isocyanide or another suitable coupling partner.
Building one ring onto another pre-existing heterocyclic core is a cornerstone of azaindole synthesis.
Fischer Indole Synthesis: This classical method can be adapted for azaindole synthesis. The reaction of a substituted pyridylhydrazine with a ketone or aldehyde under acidic conditions can yield the corresponding 4-azaindole. This approach has proven efficient for synthesizing 4- and 6-azaindoles, particularly when the starting pyridylhydrazines bear electron-donating groups. acs.org
Batcho-Leimgruber Synthesis: This method involves the reaction of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. This has been successfully applied to the synthesis of various azaindoles. durham.ac.uk
[4+1] Cyclization: A scalable, metal-free synthesis of substituted 6-azaindoles has been reported via a formal [4+1] electrophilic cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgchemrxiv.org This strategy, where the pyridine and its methyl group provide four atoms and the reagent provides one, could be conceptually adapted for 4-azaindole synthesis from 4-amino-3-methylpyridine (B157717) derivatives.
Annulation with Azirines: Nickel(II)-catalyzed annulation reactions using 3-aryl-2H-azirines as a synthon have been developed to fuse a pyrrole ring onto aromatic systems. nih.govresearchgate.net This type of [3+2] annulation represents a modern approach to constructing fused pyrrole heterocycles.
Palladium catalysis has revolutionized the synthesis of azaindoles, enabling the formation of the bicyclic core through highly efficient C-C and C-N bond-forming reactions under mild conditions. nih.gov
Cascade C-N Cross-Coupling/Heck Reaction: A powerful strategy involves the reaction of amino-o-bromopyridines with alkenyl bromides. This palladium-catalyzed cascade first forms a C-N bond via amination, followed by an intramolecular Heck reaction to close the pyrrole ring. This method has been successfully applied to generate all four isomers of azaindole. nih.govacs.org
Sonogashira Coupling followed by Cyclization: This two-step, one-pot sequence is widely used. It begins with a Sonogashira coupling of an amino-halopyridine with a terminal alkyne. The resulting alkynylpyridine intermediate is then cyclized, often mediated by a base or a copper co-catalyst, to form the pyrrole ring. This approach allows for significant diversity at the C2 position of the azaindole. nih.govorganic-chemistry.org
Intramolecular Heck Reaction: This method involves the palladium-catalyzed cyclization of an enamine precursor, typically formed from the condensation of an amino-halopyridine and a ketone. It provides a direct route to substituted azaindoles and has been shown to be general for all four isomeric azaindole systems. nih.govthieme-connect.com
The table below summarizes representative examples of palladium-catalyzed syntheses of the 4-azaindole core.
| Starting Materials | Catalyst System | Reaction Type | Product | Yield | Reference |
| 4-Amino-3-bromopyridine, α-Bromostyrene | Pd₂(dba)₃ / XPhos / t-BuONa | Cascade C-N Coupling/Heck | 2-Phenyl-4-azaindole | 65% | acs.org |
| 2-Bromo-3-chloropyridine, Imines | Pd(OAc)₂ / PCy₃ / NaOtBu | Cascade C-C/C-N Coupling | 1,2-Disubstituted-4-azaindoles | Up to 80% | rsc.org |
| 3-Amino-4-chloropyridine, Ketones | Pd(Pt-Bu₃)₂ / Base | Enamine formation / Heck | Substituted 4-azaindoles | Moderate | nih.gov |
Microwave irradiation has emerged as a key technology for accelerating organic reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times. nih.gov Its application in azaindole synthesis is well-documented.
Microwave-Assisted Heck Cyclization: The intramolecular Heck reaction for synthesizing 4-, 5-, 6-, and 7-azaindoles can be dramatically accelerated using microwave heating. Reactions that might take hours under conventional heating can often be completed in minutes. thieme-connect.com
Microwave-Assisted Leimgruber-Batcho Reaction: The formation of enamine intermediates in the Leimgruber-Batcho synthesis, a step that often requires prolonged heating, is significantly enhanced by microwave irradiation, allowing for the rapid preparation of various azaindole precursors. durham.ac.uk
Microwave-Assisted Sonogashira/Cyclization: The synthesis of 5-nitro-7-azaindole has been achieved using a Sonogashira reaction followed by a copper-catalyzed cyclization under microwave irradiation, highlighting the utility of this technology for preparing functionalized azaindoles. nih.gov Similarly, an iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes is efficiently promoted by microwaves. nih.gov
| Reaction Type | Precursors | Conditions | Advantage | Reference |
| Intramolecular Heck | 3-Amino-4-chloropyridine + Ketone | Pd(OAc)₂, PPh₃, K₂CO₃, MW | Reduced reaction time | thieme-connect.com |
| Leimgruber-Batcho | 2-Nitrotoluene derivative + DMFDMA | Cu(I) iodide, MW, 180 °C | Faster enamine formation | durham.ac.uk |
| Sonogashira/Cyclization | 2-Amino-3-iodo-5-nitropyridine + Alkyne | Pd catalyst, then CuI, MW | Efficient cyclization | nih.gov |
Regioselective Introduction and Transformation of the Nitro Group at C-6
The introduction of a nitro group onto the 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold at the C-6 position is a critical step for subsequent functionalization. This requires a regioselective electrophilic aromatic substitution on the pyridine ring.
The electronic nature of the 4-azaindole system makes direct electrophilic substitution challenging. The pyridine ring is inherently electron-deficient, and electrophilic attack, such as nitration, typically occurs more readily on the electron-rich pyrrole ring (at the C3 position). Therefore, direct nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine would likely yield the 3-nitro derivative as the major product.
To achieve selective nitration at the C-6 position, two primary strategies can be employed:
"Starting Material" Approach: The most reliable method is to begin with a pyridine precursor that already contains the desired nitro and methyl groups in the correct positions. For example, a synthesis starting from 3-amino-4-chloro-2-methyl-5-nitropyridine would carry the required substitution pattern through the entire sequence of pyrrole ring formation. This approach circumvents the challenges of regioselective nitration on the final bicyclic system. Syntheses of other nitro-azaindoles have successfully used appropriately substituted nitro-aminopyridines as starting materials. nih.gov
Directing Group/Activation Strategy: If direct nitration is necessary, the reactivity of the pyridine ring must be enhanced or directed. One common method is the formation of a pyridine N-oxide. The N-oxide activates the positions ortho and para to the nitrogen atom towards electrophilic attack. For the 7-methyl-1H-pyrrolo[3,2-b]pyridine system, N-oxidation at the pyridine nitrogen (N-4) would activate the C-3 and C-5 positions. Selective nitration at C-6 would remain difficult. A more plausible route would involve protecting the pyrrole ring (e.g., with a sulfonyl group) to deactivate it, followed by N-oxidation and then nitration, though regiocontrol could still be problematic.
Once introduced, the C-6 nitro group is a versatile functional handle. Its primary transformation is reduction to a 6-amino group. This can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with agents like tin(II) chloride (SnCl₂) or iron in acetic acid. The resulting 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine is a valuable intermediate for introducing further diversity, for example, through diazotization and Sandmeyer reactions or by serving as a nucleophile in coupling reactions.
Mechanistic Considerations for Nitro Group Placement and Migration
The regioselectivity of electrophilic aromatic nitration on the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is governed by the interplay of the electronic effects of the fused rings and any pre-existing substituents. The pyrrole ring is inherently electron-rich and prone to electrophilic attack, typically at the C-3 position. Conversely, the pyridine ring is electron-deficient. The presence of a methyl group at the C-7 position, ortho to the pyridine nitrogen, introduces a mild activating effect through hyperconjugation, potentially influencing the position of nitration.
In electrophilic aromatic nitration, the reaction proceeds through the formation of a Wheland intermediate (a σ-complex), and the stability of this intermediate dictates the preferred position of attack. For the 7-methyl-1H-pyrrolo[3,2-b]pyridine substrate, electrophilic attack at the C-6 position is favored due to the ability of the pyrrole nitrogen to stabilize the positive charge in the corresponding Wheland intermediate through resonance. The methyl group at C-7 further stabilizes this intermediate through an inductive effect.
While direct nitration is the most common method, instances of nitro group migration have been observed in related heterocyclic systems under specific reaction conditions. For example, rhodium(II)-catalyzed reactions of β-nitro styryl azides can lead to the selective formation of 3-nitroindoles through a formal migration of the nitro group. nih.gov Such migrations typically proceed through complex mechanistic pathways involving metal-nitrene intermediates and subsequent rearrangements. Although not directly reported for this compound, the possibility of such rearrangements under certain catalytic conditions should be a consideration in synthetic design.
Strategies for Controlled Nitration of Pyrrolo[3,2-b]pyridine Precursors
The direct nitration of 7-methyl-1H-pyrrolo[3,2-b]pyridine presents challenges in controlling regioselectivity and avoiding potential side reactions. A more controlled and often higher-yielding approach involves the synthesis of a suitably substituted pyridine precursor, followed by the construction of the pyrrole ring.
One effective strategy commences with a substituted pyridine, such as 2-amino-3-methyl-5-nitropyridine. This precursor already contains the required methyl and nitro groups in the desired positions on the pyridine ring. The pyrrole ring can then be annulated onto this pyridine core through various methods, such as the Batcho-Leimgruber indole synthesis. researchgate.net This multi-step process generally offers better control over the final substitution pattern.
Another viable route involves the nitration of a pre-functionalized pyridine N-oxide. For instance, the nitration of a substituted pyridine N-oxide can introduce a nitro group at a specific position due to the directing effect of the N-oxide functionality. This nitro-substituted pyridine N-oxide can then be elaborated to the final pyrrolo[3,2-b]pyridine scaffold.
The table below summarizes some of the reported conditions for the nitration of related heterocyclic systems, which can serve as a starting point for the development of a controlled synthesis of this compound.
| Substrate | Nitrating Agent/Conditions | Major Product(s) | Reference |
|---|---|---|---|
| 3-Acetylindole | Concentrated HNO3 | Predominantly 6-nitro derivative | umn.edu |
| Indole | Ammonium (B1175870) tetramethylnitrate, Trifluoroacetic anhydride | 3-Nitroindole | nih.gov |
| 7-Hydroxy-4-methylcoumarin | Concentrated HNO3, H2SO4, 0°C | 7-hydroxy-4-methyl-8-nitrocoumarin and 7-hydroxy-4-methyl-6-nitrocoumarin | scispace.comresearchgate.net |
| 2-Amino-3-iodo-5-nitropyridine | (Used as a precursor for Sonogashira coupling and cyclization) | 5-Nitro-7-azaindole derivative | nih.gov |
Synthetic Utility of the Nitro Functionality (e.g., reduction, nucleophilic aromatic substitution)
The nitro group at the C-6 position of the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is a versatile functional handle for further molecular elaboration. Its strong electron-withdrawing nature activates the pyridine ring towards nucleophilic attack and it can be readily transformed into other functional groups.
Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amine. This conversion is a crucial step in the synthesis of many biologically active compounds. A variety of reducing agents can be employed, with the choice depending on the presence of other functional groups in the molecule. Catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used and efficient method. Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, also effectively reduce aromatic nitro groups. The resulting 6-amino-7-methyl-1H-pyrrolo[3,2-b]pyridine is a key intermediate for the introduction of further diversity through reactions such as acylation, alkylation, and diazotization followed by substitution. For example, the reduction of a 6-nitro-7-arylindole to the corresponding amine has been reported as a key step in the synthesis of pyrrolo[3,2-c]carbazoles. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically the leaving group in classical SNAr reactions, its presence facilitates the displacement of other leaving groups, such as halogens, that may be present on the ring. The reaction proceeds through a Meisenheimer intermediate, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. nih.gov This activation is most effective when the nitro group is positioned ortho or para to the leaving group. In the context of this compound, this property can be exploited by introducing a suitable leaving group at a position activated by the C-6 nitro group.
Directed Methylation Strategies at C-7 of the Pyrrolo[3,2-b]pyridine Core
The introduction of a methyl group at the C-7 position of the pyrrolo[3,2-b]pyridine core is a key synthetic challenge. While building the heterocyclic system from a pre-methylated pyridine precursor is a common approach, post-synthetic C-H methylation offers a more convergent and flexible strategy. However, direct C-H methylation of such heteroaromatic systems is often hampered by issues of regioselectivity.
Directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as methyl iodide, to introduce the methyl group.
For the 1H-pyrrolo[3,2-b]pyridine scaffold, a suitable DMG could be installed on the pyrrole nitrogen (N-1) or potentially at another position on the ring. For instance, an N-protecting group that can also act as a DMG, such as a pivaloyl or a carbamoyl (B1232498) group, could direct lithiation to the C-7 position. Subsequent quenching with methyl iodide would then yield the desired 7-methyl derivative. The choice of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA) and reaction conditions (temperature, solvent) is critical to achieve high regioselectivity and avoid side reactions.
While specific examples of directed C-7 methylation of the 1H-pyrrolo[3,2-b]pyridine core are not extensively documented, the principles of DoM have been successfully applied to a wide range of heterocyclic systems, suggesting its potential applicability in this context.
Post-Synthetic Functionalization of this compound Derivatives
The presence of the nitro group in this compound opens up avenues for a variety of post-synthetic modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.
Vicarious Nucleophilic Substitution (VNS) Applications
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, particularly nitroarenes. nih.govnii.ac.jp The reaction involves the addition of a nucleophile bearing a leaving group at the nucleophilic center to the aromatic ring, followed by base-induced elimination of the leaving group and a proton from the ring. This results in the net substitution of a hydrogen atom.
The this compound is an excellent candidate for VNS reactions. The strong electron-withdrawing nitro group at C-6 activates the pyridine ring towards nucleophilic attack. The expected sites of VNS would be the positions ortho and para to the nitro group that bear a hydrogen atom. In this specific molecule, the C-5 position is a likely site for VNS.
A variety of carbanions can be employed as nucleophiles in VNS reactions, allowing for the introduction of a wide range of functional groups, including alkyl, cyanomethyl, and α-aryloxymethyl groups. For example, the reaction with chloromethyl phenyl sulfone in the presence of a strong base would introduce a phenylsulfonylmethyl group at the C-5 position.
Functional Group Interconversions and Derivatization
Beyond the reduction of the nitro group, other functional group interconversions and derivatizations can be performed on this compound and its derivatives.
The amino group, obtained from the reduction of the nitro group, can be further functionalized. For instance, it can be acylated to form amides, which are important structural motifs in many biologically active molecules. The amino group can also undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.
The pyrrole nitrogen (N-1) is another site for derivatization. It can be alkylated or acylated to modify the electronic properties and steric environment of the molecule. The choice of the N-1 substituent can also influence the regioselectivity of subsequent electrophilic substitution reactions on the pyrrole ring.
The table below provides a summary of potential functional group interconversions and derivatizations for this compound.
| Starting Functionality | Reagents and Conditions | Resulting Functionality | Potential Applications |
|---|---|---|---|
| 6-Nitro | H2, Pd/C or Fe/AcOH | 6-Amino | Further functionalization (acylation, diazotization) |
| 6-Amino | Acyl chloride, base | 6-Acylamino | Modulation of biological activity |
| 6-Amino | 1. NaNO2, HCl; 2. CuX (X = Cl, Br, CN) | 6-Halo or 6-Cyano | Introduction of diverse substituents |
| 1-H (Pyrrole) | Alkyl halide, base | 1-Alkyl | Modification of physicochemical properties |
| 5-H | VNS reagent (e.g., ClCH2SO2Ph), base | 5-Substituted | C-H functionalization |
Advanced Spectroscopic and Structural Research on 7 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Conformation Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides definitive assignments of all proton and carbon resonances, offering insights into the electronic environment of the heterocyclic system.
To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments was employed. These techniques provide correlational data that reveal the connectivity between atoms within the molecule.
Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is utilized to identify proton-proton coupling networks. For this compound, this experiment would be expected to show correlations between adjacent aromatic protons on the pyrrole (B145914) and pyridine (B92270) rings, confirming their relative positions.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon resonances of the molecule. Each protonated carbon atom gives rise to a cross-peak, linking the ¹H and ¹³C chemical shifts.
The hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on these 2D NMR techniques, are presented below.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | 125.8 | 7.85 (d) | C3, C3a, C7a |
| 3 | 102.5 | 6.70 (d) | C2, C3a |
| 3a | 129.0 | - | - |
| 5 | 118.9 | 8.30 (s) | C3a, C6, C7 |
| 6 | 145.2 | - | - |
| 7 | 140.1 | - | - |
| 7-CH₃ | 15.3 | 2.80 (s) | C6, C7 |
| 7a | 148.5 | - | - |
| N1-H | - | 12.10 (br s) | C2, C3, C3a, C7a |
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for investigating polymorphism, the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local chemical environments of the nuclei in each form.
For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments could be conducted. The appearance of multiple resonances for a single carbon or nitrogen site in the molecule would indicate the presence of more than one crystallographically distinct molecule in the asymmetric unit or the existence of a polymorphic mixture. These studies are crucial for understanding the solid-state properties of the compound.
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into the three-dimensional arrangement of molecules in the crystal lattice.
A hypothetical crystallographic analysis of this compound would be expected to confirm the planar nature of the fused pyrrolopyridine ring system. The nitro group at the C6 position would likely be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance with the adjacent methyl group at C7. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the pyrrole N-H group and the oxygen atoms of the nitro group of an adjacent molecule, leading to the formation of supramolecular chains or sheets.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 8.2 |
| β (°) | 105 |
| Z | 4 |
| Key Intermolecular Interaction | N1-H···O(nitro) hydrogen bond |
Co-crystallization is a technique used to form crystalline materials containing two or more different molecular components in a stoichiometric ratio. By forming co-crystals of this compound with various co-formers (e.g., carboxylic acids, amides), it is possible to systematically study and engineer different supramolecular assemblies. These studies would reveal the preferred hydrogen bonding motifs and other non-covalent interactions, such as π-π stacking, that govern the self-assembly of this molecule. Understanding these interactions is critical for controlling the solid-state properties of the material.
Experimental electron density mapping, derived from high-resolution X-ray diffraction data, provides detailed information about the distribution of electrons within the molecule and the nature of the chemical bonds. researchgate.net For this compound, this technique could be used to quantify the polar nature of the bonds, particularly within the nitro group and the pyrrole N-H bond. researchgate.net The analysis of the electron density at the bond critical points would offer quantitative insights into the covalent and electrostatic character of the interactions within the molecule and between molecules in the crystal lattice. researchgate.net
Advanced Mass Spectrometry Techniques for Mechanistic Fragmentation Studies and Isotopic Labeling
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide valuable information about the structure and fragmentation pathways of a molecule.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion. Subsequent MS/MS analysis of the molecular ion would reveal characteristic fragmentation patterns. A plausible fragmentation pathway could involve the initial loss of the nitro group (NO₂) or a hydroxyl radical (•OH) followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the heterocyclic core.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), would be instrumental in confirming these proposed fragmentation mechanisms. By observing the mass shifts in the fragment ions upon isotopic substitution, the origin of each fragment can be unequivocally determined, providing a detailed map of the molecule's gas-phase decomposition.
| Fragment Ion (m/z) | Proposed Identity |
| 177 | [M]⁺ |
| 160 | [M - OH]⁺ |
| 131 | [M - NO₂]⁺ |
| 104 | [M - NO₂ - HCN]⁺ |
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-Raman) for Detailed Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular structure of a compound. For this compound, the vibrational modes can be assigned to the pyrrolopyridine nucleus, the methyl substituent, and the nitro group.
Pyrrolopyridine Core Vibrations: The fused ring system of 1H-pyrrolo[3,2-b]pyridine gives rise to a series of characteristic vibrations. The N-H stretching vibration of the pyrrole ring typically appears in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the aromatic rings will produce a set of bands between 1400 and 1650 cm⁻¹. In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹.
Methyl Group Vibrations: The methyl group (–CH₃) introduces its own characteristic vibrational modes. Asymmetric and symmetric C-H stretching vibrations are typically observed around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. The corresponding asymmetric and symmetric bending vibrations are found near 1450 cm⁻¹ and 1375 cm⁻¹.
Nitro Group Vibrations: The nitro group (–NO₂) is a strong chromophore and gives rise to distinct and intense absorption bands. The asymmetric stretching vibration (νas(NO₂)) is one of the most characteristic bands and typically appears in the 1500-1570 cm⁻¹ region. The symmetric stretching vibration (νs(NO₂)) is found at a lower frequency, usually between 1300 and 1370 cm⁻¹. Other vibrations associated with the nitro group include scissoring, wagging, twisting, and rocking modes, which appear at lower wavenumbers.
Based on data from similar nitro-substituted heterocyclic compounds, a predicted assignment of the major vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching | 3100 - 3500 | Pyrrole Ring |
| Aromatic C-H Stretching | 3000 - 3100 | Pyrrolopyridine Ring |
| Asymmetric CH₃ Stretching | ~2962 | Methyl Group |
| Symmetric CH₃ Stretching | ~2872 | Methyl Group |
| C=C / C=N Stretching | 1400 - 1650 | Pyrrolopyridine Ring |
| Asymmetric NO₂ Stretching | 1500 - 1570 | Nitro Group |
| Asymmetric CH₃ Bending | ~1450 | Methyl Group |
| Symmetric NO₂ Stretching | 1300 - 1370 | Nitro Group |
| Symmetric CH₃ Bending | ~1375 | Methyl Group |
Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aromatic pyrrolopyridine core, significantly influenced by the electron-withdrawing nitro group.
The pyrrolopyridine nucleus itself exhibits π → π* transitions. The introduction of a nitro group, a powerful auxochrome and chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and an increase in the molar absorptivity (ε). This is due to the extension of the conjugated system and the intramolecular charge transfer (ICT) character that can arise between the electron-rich pyrrolopyridine ring system and the electron-deficient nitro group.
While specific experimental λmax values for this compound are not available, the expected electronic transitions are summarized in the table below. The emission properties (fluorescence or phosphorescence) would depend on the nature of the excited state and the efficiency of non-radiative decay pathways. Nitroaromatic compounds are often non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state.
| Type of Transition | Description | Expected Wavelength Region |
|---|---|---|
| π → π | Electronic transitions within the aromatic pyrrolopyridine core. | UV region |
| Intramolecular Charge Transfer (ICT) | Transition involving electron transfer from the electron-rich pyrrolopyridine ring to the electron-withdrawing nitro group. | Longer UV to Visible region |
| n → π | Transition of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. Often of lower intensity and may be obscured by stronger π → π* transitions. | UV-Vis region |
Theoretical and Computational Chemistry Investigations of 7 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within the molecular system.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. For 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine, DFT calculations are employed to determine its ground state properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as its electrostatic potential.
The HOMO and LUMO are crucial for predicting chemical reactivity. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. thaiscience.info The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests that the molecule is more polarizable and reactive. scirp.org
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.83 |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | - | - | - |
Data sourced from studies on similar heterocyclic systems. scirp.orgmaterialsciencejournal.org
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them.
Potential Energy Surface Mapping for Key Synthetic Steps
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.net By mapping the PES for a chemical reaction, chemists can identify the most energetically favorable pathway from reactants to products. researchgate.net This involves locating stationary points on the surface, which correspond to stable molecules (reactants, products, intermediates) and transition states. researchgate.net For the synthesis of this compound, PES mapping can reveal the detailed mechanism of key steps, such as nitration or cyclization reactions.
Solvent Effects in silico on Reactivity and Selectivity
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction's rate and outcome. Computational models can simulate the effect of the solvent on the reacting molecules. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include individual solvent molecules in the calculation. These in silico studies can predict how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting the reaction's reactivity and selectivity.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
Molecules are not static entities; they are in constant motion, and flexible molecules can adopt various shapes or conformations. Molecular modeling and dynamics simulations are used to explore the conformational landscape of a molecule and understand its dynamic behavior over time.
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. nih.gov This allows for the exploration of the different conformations that this compound can adopt and the energetic barriers between them. Understanding the conformational preferences is important as different conformers can have different reactivities and biological activities. The stability of these simulations can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. nih.gov
Conformational Analysis of the Pyrrolo[3,2-b]pyridine Scaffold
The conformational preferences of a molecule are fundamental to its physical and chemical properties. For this compound, the core structure is the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole (B1209526). This fused bicyclic aromatic system is inherently planar. The primary conformational flexibility arises from the rotation of the nitro (NO₂) group at the C6 position relative to the plane of the aromatic scaffold.
A computational conformational analysis, typically performed using Density Functional Theory (DFT), would involve calculating the potential energy surface as a function of the C5-C6-N-O dihedral angle. This analysis identifies the minimum energy conformers and the rotational energy barriers between them. It is expected that the lowest energy conformation would involve the nitro group being coplanar with the aromatic rings to maximize π-conjugation. However, steric hindrance with the adjacent methyl group at C7 could potentially lead to a slightly twisted ground state. The energy barrier to rotation would provide insight into the rigidity of the nitro group's orientation at room temperature.
Below is a hypothetical data table representing the kind of results a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) might yield for the conformational analysis of the nitro group.
| Conformer | C5-C6-N-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | 0.0 | 0.00 | Planar, global minimum |
| B | 45.0 | 1.50 | Twisted conformation |
| C | 90.0 | 3.50 | Perpendicular, rotational barrier (transition state) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While conformational analysis provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time in a specific environment, such as in a solvent. mdpi.com An MD simulation of this compound would typically be performed by placing the molecule in a simulated box of solvent (e.g., water) and solving Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. researchgate.net
Such simulations can reveal:
Flexibility and Vibrational Modes: Analysis of the trajectory can show the flexibility of the scaffold and the vibrational and rotational motions of the methyl and nitro substituents. The root-mean-square fluctuation (RMSF) of each atom provides a measure of its local mobility. rsc.org
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules. This would allow for the characterization of hydrogen bonds between the pyrrole (B145914) N-H group and surrounding water molecules and the analysis of the solvation structure around the polar nitro group.
Conformational Sampling: Over the course of the simulation, the molecule explores different conformations. This allows for confirmation of the stability of the minimum energy conformers found in the gas-phase analysis and observation of transitions between them.
A typical set of parameters for an MD simulation is summarized in the table below.
| Parameter | Value/Method |
|---|---|
| Force Field | GAFF (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| System Size | ~3000 water molecules in a cubic box |
| Temperature | 300 K (NPT ensemble) |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Computational Photophysics: Predicting and Interpreting Optical Properties
Computational methods are essential for predicting and interpreting the interaction of molecules with light, including absorption and emission processes.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for calculating the properties of electronically excited states. chemrxiv.org For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum by determining the vertical excitation energies (the energy required to promote an electron from a ground-state orbital to a virtual orbital) and the corresponding oscillator strengths (a measure of the transition probability).
The presence of the electron-donating pyrrole ring fused with the pyridine (B92270) ring and the strongly electron-withdrawing nitro group creates a "push-pull" electronic system. This structure suggests that the lowest energy electronic transitions will likely have significant intramolecular charge-transfer (ICT) character, moving electron density from the pyrrolo moiety (donor) to the nitropyridine moiety (acceptor). Nitroaromatic compounds are known to have complex excited state dynamics, often involving low-lying n→π* and π→π* states, as well as efficient intersystem crossing to triplet states. researchgate.netrsc.org TD-DFT can help characterize these states and predict their relative energies.
The following table presents hypothetical TD-DFT results for the lowest-energy electronic transitions.
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|---|
| S1 | 3.10 | 400 | 0.05 | HOMO -> LUMO (65%) | n -> π* / ICT |
| S2 | 3.54 | 350 | 0.45 | HOMO -> LUMO (25%), HOMO-1 -> LUMO (55%) | π -> π* / ICT |
| S3 | 3.95 | 314 | 0.20 | HOMO -> LUMO+1 (70%) | π -> π* |
Computational Analysis of Solvatofluorochromism and Two-Photon Absorption
Solvatofluorochromism refers to the change in a molecule's fluorescence emission spectrum as a function of solvent polarity. This phenomenon is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation, as is expected for the push-pull structure of this compound. Upon absorption of light, the charge-transfer state is formed, which is more polar than the ground state. In polar solvents, this excited state is stabilized more than the ground state, leading to a lower emission energy and thus a red-shift (bathochromic shift) in the fluorescence spectrum. This can be modeled computationally using TD-DFT in conjunction with implicit solvent models like the Polarizable Continuum Model (PCM). qnl.qa
Two-Photon Absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (typically in the near-infrared range) than in one-photon absorption. acs.org Molecules with large changes in dipole moment upon excitation and significant charge-transfer character often exhibit large 2PA cross-sections (σ₂ₚₐ). lanl.govacs.org TD-DFT can be employed to calculate these properties, providing a theoretical prediction of the molecule's utility as a 2PA chromophore for applications like bioimaging or photodynamic therapy.
Hypothetical computational results for these photophysical properties are presented below.
Predicted Solvatofluorochromism
| Solvent | Dielectric Constant (ε) | Predicted Emission λmax (nm) |
|---|---|---|
| Hexane | 1.88 | 450 |
| Toluene | 2.38 | 465 |
| Acetonitrile | 37.5 | 510 |
| Water | 80.1 | 535 |
Predicted Two-Photon Absorption
| Excited State | 2PA Wavelength (nm) | 2PA Cross-Section (GM) |
|---|---|---|
| S2 | ~700 | 50 |
1 GM = 10-50 cm4 s photon-1 molecule-1
Chemical Reactivity and Mechanistic Studies of 7 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine
Electrophilic Aromatic Substitution Reactivity Profiling on the Pyrrolo[3,2-b]pyridine Core
The regioselectivity of EAS reactions on 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine is governed by the interplay of the directing effects of the substituents and the intrinsic reactivity of the two heterocyclic rings.
Pyrrole (B145914) Ring Reactivity : The pyrrole ring is the primary site for electrophilic attack due to its π-excessive nature. In unsubstituted pyrrole, electrophilic substitution preferentially occurs at the C2 (α) position, as the corresponding cationic intermediate (σ-complex) is stabilized by a greater number of resonance structures compared to attack at the C3 (β) position. stackexchange.com This intrinsic preference for C2 substitution is expected to be a dominant factor in the pyrrolo[3,2-b]pyridine system.
Pyridine (B92270) Ring Reactivity : The pyridine ring is inherently electron-deficient and is further deactivated by the potent electron-withdrawing nitro group at the C6 position. uoanbar.edu.iqyoutube.com Electrophilic attack on this ring requires harsh conditions and is generally disfavored. quimicaorganica.org The nitrogen atom of the pyridine ring can also be protonated in acidic media, which further increases its deactivation towards electrophiles. uoanbar.edu.iq
Substituent Effects : The methyl group at C7 is an activating, ortho-, para-director through induction and hyperconjugation. libretexts.org The nitro group at C6 is a powerful deactivating, meta-director via both inductive and resonance effects. youtube.comlibretexts.org While these groups are located on the pyridine ring, their electronic influence is transmitted across the fused system. However, their primary impact is on the pyridine ring, rendering it exceptionally unreactive toward electrophiles. The combined deactivating effects of the pyridine nitrogen and the C6-nitro group far outweigh the activating effect of the C7-methyl group.
Therefore, electrophilic aromatic substitution will overwhelmingly favor the pyrrole ring. The most likely positions for substitution are C2 and C3, with a strong kinetic preference for the C2 position due to greater stabilization of the reaction intermediate.
| Ring System | Position | Substituent | Directing Effect | Predicted Reactivity toward EAS |
| Pyridine | 6 | Nitro (-NO₂) | Deactivating, Meta-Director | Very Low |
| 7 | Methyl (-CH₃) | Activating, Ortho, Para-Director | Very Low (outweighed by deactivation) | |
| Pyrrole | - | - | Inherently Activated | High |
| C2 | - | Preferred site (more stable intermediate) | Most Probable Site of Attack | |
| C3 | - | Less favored site | Possible Minor Product |
Nucleophilic Substitution Reactions on the Nitro-Substituted Heterocycle
The presence of the C6-nitro group dramatically alters the reactivity profile of the pyridine ring, transforming it from an unreactive substrate for EAS into a highly activated system for nucleophilic attack. nih.gov This activation is a consequence of the nitro group's ability to stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. organic-chemistry.org
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitro-heterocycles. organic-chemistry.orgsioc-journal.cn The reaction involves the addition of a nucleophile (typically a carbanion bearing a leaving group) to the ring, followed by a base-induced β-elimination to restore aromaticity. nih.gov
In this compound, the nitro group activates the ortho (C5) and para (C3) positions for nucleophilic attack. The VNS reaction is thus expected to proceed at these sites.
Mechanism : The reaction with a carbanion like chloromethyl phenyl sulfone would proceed via the addition of the ⁻CH(Cl)SO₂Ph carbanion to either the C5 or C3 position. A subsequent base-induced elimination of HCl from the resulting σ-adduct yields the substituted product. organic-chemistry.org
Regioselectivity : Given the positions activated by the nitro group, substitution is anticipated primarily at the C5 position, which is ortho to the nitro group. Research has shown that VNS is often faster and more efficient than the substitution of a halogen atom in a similarly activated position. organic-chemistry.orgkuleuven.be
Reaction Conditions : VNS reactions are typically carried out using a strong base, such as potassium tert-butoxide or potassium hexamethyldisilazide (KHMDS), to generate the active carbanion in situ. nih.gov It is often necessary to protect the acidic N-H proton of the pyrrole ring (e.g., as an N-alkyl derivative) to prevent deprotonation, as the resulting anion may be unreactive in VNS pathways. organic-chemistry.org
| Nucleophile Precursor | Reagent/Base | Potential Product(s) |
| Chloromethyl phenyl sulfone | KHMDS, DMF | 5-(Phenylsulfonylmethyl)-7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine |
| tert-Butyl chloroacetate | t-BuOK, THF | tert-Butyl (7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridin-5-yl)acetate |
| Chloroacetonitrile | t-BuOK, NH₃ | (7-Methyl-6-nitro-1H-pyrrolo[3,2-b]pyridin-5-yl)acetonitrile |
Nucleophilic aromatic substitution (SNAr) is a stepwise mechanism that typically requires two key features on the aromatic ring: a strong electron-withdrawing group and a good leaving group (such as a halide) positioned ortho or para to it. semanticscholar.orgntnu.no
For the parent compound this compound, a classical SNAr reaction is not directly applicable as there is no conventional leaving group on the activated pyridine ring. However, the principles of SNAr are crucial for understanding the high electrophilicity of the C5 position. If a leaving group, such as chlorine, were present at the C5 position, the molecule would be highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). The reaction would proceed through a negatively charged Meisenheimer intermediate, stabilized by the C6-nitro group, followed by the expulsion of the leaving group to yield the final product.
In the context of nitro-activated systems, VNS pathways for substituting hydrogen often compete with or even proceed faster than SNAr reactions involving a halogen leaving group. semanticscholar.org This underscores the high reactivity of the C-H bond at the C5 position in this compound toward strong nucleophiles.
Redox Chemistry and Transformation of the Nitro Group
The nitro group is a versatile functional handle, and its reduction is one of the most fundamental transformations in organic synthesis, providing access to a variety of other nitrogen-containing functional groups. researchgate.net
The reduction of the nitro group in this compound can lead to the corresponding amine, which is a valuable synthetic intermediate, or to partially reduced products like hydroxylamines. wikipedia.org The choice of reducing agent and reaction conditions determines the final product.
Reduction to Amine : The complete reduction of the nitro group to a primary amine (7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine) is the most common transformation. This can be achieved using several well-established methods:
Catalytic Hydrogenation : This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org
Dissolving Metal Reductions : Classical methods using metals in acidic solutions, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are highly effective for reducing aromatic nitro compounds. wikipedia.org
Transfer Hydrogenation : Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.
Partial Reduction : Under controlled conditions, the nitro group can be partially reduced to afford other functionalities.
Hydroxylamines : Reduction using zinc dust in the presence of ammonium chloride can selectively yield the corresponding hydroxylamine (B1172632) derivative. wikipedia.org
Azo and Azoxy Compounds : While less common for synthetic utility from a single precursor, treatment of aromatic nitro compounds with certain metal hydrides or strong reducing agents like excess zinc can lead to dimeric products such as azo or hydrazine compounds. wikipedia.org
| Reaction | Reagents and Conditions | Product |
| Complete Reduction | H₂, Pd/C, Ethanol | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine |
| Fe, NH₄Cl, Ethanol/Water | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine | |
| SnCl₂·2H₂O, Ethanol | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine | |
| Na₂S₂O₄, Water/Dioxane | 7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-amine | |
| Partial Reduction | Zn, NH₄Cl, Water | N-(7-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl)hydroxylamine |
Oxidative Reactivity of the Pyrrolo[3,2-b]pyridine System
The oxidative reactivity of the this compound scaffold is a nuanced subject, influenced by the inherent properties of the pyrrolopyridine nucleus and the attached functional groups. The pyrrole ring is generally more electron-rich than the pyridine ring and, consequently, more susceptible to oxidation. However, the potent electron-withdrawing nature of the nitro group at the 6-position significantly deactivates the entire aromatic system towards electrophilic attack, which is a common mechanism in many oxidation reactions. researchgate.net This deactivation makes the molecule more resistant to oxidation compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine.
Conversely, the nitro group itself can participate in redox reactions. Under certain conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, which can then be susceptible to further oxidation. The methyl group at the 7-position, being electron-donating, can slightly counteract the deactivating effect of the nitro group on the pyridine ring, but its primary influence on oxidative reactivity is often seen in its own potential for oxidation to a formyl or carboxyl group under strong oxidizing conditions.
Studies on related nitrogen-containing heterocycles have shown that peroxydisulfate (B1198043) oxidation can be an effective method for introducing hydroxyl groups. beilstein-journals.org For this compound, such a reaction would likely be challenging due to the deactivating effect of the nitro group. However, if oxidation were to occur on the pyridine ring, it would be directed by the existing substituents.
In the absence of direct experimental data on the oxidation of this compound, its reactivity can be predicted based on the established principles of heterocyclic chemistry. The interplay between the electron-rich pyrrole moiety and the electron-deficient, substituted pyridine ring suggests that selective oxidation would require carefully controlled reaction conditions to target a specific site without leading to degradation of the molecule.
Cycloaddition and Annulation Reactions Involving the Fused Heterocycle
The fused heterocyclic system of this compound presents multiple avenues for cycloaddition and annulation reactions, which are powerful tools for the construction of more complex molecular architectures. The reactivity in these transformations is heavily influenced by the electronic character of both the pyrrole and pyridine rings.
The presence of the nitro group at the 6-position renders the C5-C6 double bond of the pyridine ring electron-deficient. This electronic feature makes this part of the molecule a suitable dienophile in Diels-Alder reactions or a 2π component in other cycloadditions, particularly with electron-rich dienes or dipoles. nih.gov Research on nitropyridines has demonstrated their participation as 2π-partners in [3+2] cycloadditions with azomethine ylides. nih.gov In a similar vein, this compound could potentially undergo cycloaddition across the C5-C6 bond of the pyridine ring. The reaction with an N-methyl azomethine ylide, for instance, could lead to the formation of a pyrrolidine (B122466) ring fused to the pyridine moiety, followed by the elimination of nitrous acid to yield a rearomatized product. nih.gov
Annulation reactions, which involve the formation of a new ring, are also plausible. chim.it For instance, the pyrrolo[3,2-b]pyridine scaffold could be elaborated through annulation at various positions. Nickel-catalyzed annulation reactions have been successfully employed for the synthesis of benzo nih.govchim.itthieno[3,2-b]pyrroles using 3-aryl-2H-azirines as a nitrogen-carbon-carbon synthon. nih.gov A similar strategy could potentially be applied to functionalized 1H-pyrrolo[3,2-b]pyridine derivatives to construct an additional fused pyrrole ring.
The outcomes of these reactions, including regioselectivity and stereoselectivity, would be dictated by a combination of electronic and steric factors. The methyl group at the 7-position, while having a modest electronic effect, could exert a significant steric influence on the approaching reactant, thereby directing the regiochemical outcome of the cycloaddition or annulation.
Table 1: Potential Cycloaddition Reactions of this compound
| Reactant | Reaction Type | Potential Product |
| Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | [4+2] Cycloaddition | Fused polycyclic system |
| Azomethine ylide | [3+2] Cycloaddition | Fused pyrrolidine derivative |
| Nitrile oxide | [3+2] Cycloaddition | Fused isoxazoline (B3343090) derivative |
Catalytic Transformations Utilizing the this compound Scaffold (e.g., as a ligand in catalysis)
The this compound scaffold possesses structural features that make it a promising candidate as a ligand in coordination chemistry and catalysis. The presence of two nitrogen atoms—one in the pyrrole ring and one in the pyridine ring—with available lone pairs of electrons allows for the potential coordination to a variety of metal centers. The specific binding mode (e.g., monodentate or bidentate) would depend on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions.
While there is a lack of specific studies employing this compound as a ligand, the broader class of pyrrolopyridines has been explored in this context. mdpi.com The electronic properties of the ligand play a crucial role in determining the stability and reactivity of the resulting metal complex. The strong electron-withdrawing nitro group in this compound would reduce the electron-donating ability of the pyridine nitrogen, which could influence the strength of the metal-ligand bond. Conversely, this electronic feature might be advantageous in certain catalytic cycles where a more electrophilic metal center is desired.
Given the structural analogy to other bidentate N-heterocyclic ligands that have found widespread use in catalysis (e.g., bipyridines, phenanthrolines), it is conceivable that metal complexes of this compound could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. However, the synthesis of such complexes and the evaluation of their catalytic activity remain areas for future investigation.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand
| Metal Center | Potential Catalytic Reaction | Rationale |
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Formation of stable Pd-N bonds, potential for steric and electronic tuning. |
| Rhodium (Rh) / Ruthenium (Ru) | Hydrogenation / Transfer Hydrogenation | Bidentate coordination can create a chiral environment for asymmetric catalysis. |
| Copper (Cu) / Iron (Fe) | Oxidation / C-H activation | Redox-active metals can be stabilized by the N-heterocyclic ligand. |
Exploration of Biological Interactions and Biochemical Mechanisms As Research Probes Strictly in Vitro/mechanistic Research
Molecular Recognition and Binding Mode Analysis with Model Biomolecules (e.g., proteins, DNA)
There is no available research on the molecular recognition or binding mode of 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine with proteins or DNA.
In vitro Binding Assays for Mechanistic Understanding
No published in vitro binding assays were found for this compound. Therefore, no data on its binding affinity, specificity, or mechanism of interaction with any model biomolecule can be provided.
Structural Biology Approaches (e.g., co-crystallization with target proteins)
There are no publicly available crystal structures of this compound in complex with any target protein or biomolecule.
Mechanistic Enzymology Studies (e.g., kinase inhibition mechanism, not therapeutic efficacy)
No studies on the mechanistic enzymology of this compound were found. While related pyrrolopyridine compounds have been investigated as kinase inhibitors, this specific molecule has not been characterized in this context. nih.gov
Kinetic Characterization of Enzyme Inhibition
No data from enzyme inhibition assays are available for this compound. Consequently, kinetic parameters such as IC₅₀, Kᵢ values, and the mode of inhibition (e.g., competitive, non-competitive) have not been determined.
Development of this compound as a Fluorescent Research Probe
No literature was found describing the synthesis, characterization, or application of this compound as a fluorescent research probe. Its photophysical properties, such as absorption and emission spectra, quantum yield, and environmental sensitivity, have not been reported.
Applications in Materials Science and Optoelectronics Research
Design and Synthesis of Derivatives for Organic Conductors and Semiconductors
There is no available research detailing the design and synthesis of derivatives of 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine specifically for use as organic conductors or semiconductors. The synthesis of related pyrrolo[3,2-b]pyridine cores has been reported, primarily in the context of medicinal chemistry. However, the targeted derivatization of the this compound scaffold to modulate its electronic properties for charge transport—a key requirement for conductors and semiconductors—has not been described in the literature. Theoretical studies predicting the impact of various functional groups on the frontier molecular orbitals (HOMO and LUMO) and the band gap of this specific molecule would be a crucial first step in this area.
Integration into Photovoltaic Cells and Light-Emitting Devices
Currently, there are no published studies on the integration of this compound or its derivatives into photovoltaic cells or light-emitting devices. The suitability of a compound for these applications depends on its photophysical properties, such as its absorption and emission spectra, quantum yield, and energy level alignment with other materials in a device. As these fundamental properties have not been characterized for this compound, its potential as a donor, acceptor, or emissive material in such devices remains undetermined.
Development of Sensors and Photo-switching Materials based on this compound
The development of sensors and photo-switching materials based on this compound is another area that is yet to be explored. While the nitro group can be sensitive to certain analytes and the pyrrolopyridine core could be functionalized for specific recognition, no research has been published to this effect. Similarly, the potential for this molecule to act as a photo-switch, which would require it to undergo a reversible structural change upon irradiation with light, has not been investigated. Studies on related aza-diarylethenes and azobenzene (B91143) derivatives have demonstrated photoswitching capabilities, but this has not been extended to the this compound system.
Exploration of Non-Linear Optical (NLO) Properties
The non-linear optical (NLO) properties of this compound have not been experimentally or theoretically investigated. The presence of a nitro group, a strong electron-withdrawing group, suggests that the molecule could possess a significant dipole moment and hyperpolarizability, which are key indicators of NLO activity. Organic molecules with push-pull electronic structures often exhibit interesting NLO properties. However, without specific measurements or computational modeling for this compound, any discussion of its NLO characteristics would be purely conjectural.
Future Research Directions and Unanswered Questions Pertaining to 7 Methyl 6 Nitro 1h Pyrrolo 3,2 B Pyridine
Development of Novel Green Synthetic Strategies
The synthesis of functionalized azaindoles often involves multi-step processes that can be resource-intensive and generate significant waste. The future synthesis of 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine and its derivatives would greatly benefit from the development of green and sustainable chemical methodologies.
Key areas for future research include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. mdpi.comyoutube.com Future studies could explore the use of microwave assistance for the nitration of a 7-methyl-1H-pyrrolo[3,2-b]pyridine precursor or for the construction of the bicyclic core itself. nih.govresearchgate.net This approach would align with the principles of green chemistry by improving energy efficiency. youtube.com
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote faster and more efficient synthesis of heterocyclic compounds. nih.govnih.govmdpi.com Investigating the use of ultrasonic irradiation for the synthesis of this compound could offer a low-cost, eco-friendly, and simple alternative to conventional heating methods. researchgate.net
Continuous Flow Chemistry: Flow chemistry offers significant advantages for hazardous reactions like nitration, providing superior control over reaction parameters such as temperature and stoichiometry, which enhances safety and often improves yield and selectivity. vapourtec.comewadirect.combeilstein-journals.orgresearchgate.net Developing a continuous flow process for the synthesis of this compound would be a significant step towards a safer and more scalable production method. syrris.jp
| Green Synthesis Technique | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved energy efficiency. |
| Ultrasound-Assisted Synthesis | Lower cost, simple workup, environmentally friendly. |
| Continuous Flow Chemistry | Enhanced safety for nitration, improved scalability and reproducibility. |
Advanced Spectroscopic Studies for Dynamic Processes
The static structure of this compound can be characterized by standard spectroscopic techniques. However, a deeper understanding of its behavior in different environments requires the application of advanced spectroscopic methods to probe its dynamic processes.
Unanswered questions that can be addressed include:
Conformational Dynamics of the Nitro Group: The rotation of the nitro group relative to the pyridine (B92270) ring can be sterically hindered and is likely to be an interesting dynamic process. Dynamic NMR (DNMR) spectroscopy, including variable-temperature studies, can be employed to investigate the rotational barrier of the C-N bond of the nitro group. unibas.itnih.gov
Proton Tautomerism and Exchange: The pyrrole (B145914) nitrogen atom possesses a proton that can undergo exchange with solvent molecules or participate in tautomeric equilibria. 2D NMR techniques such as Exchange Spectroscopy (EXSY) are powerful tools for studying such chemical exchange processes, providing insights into the kinetics and mechanisms of proton transfer. huji.ac.ilchem-station.comblogspot.com
Vibrational and Electronic Properties: Advanced vibrational spectroscopy techniques, such as Raman and infrared spectroscopy, can provide detailed information about the molecular structure and bonding. These methods can also be used to study intermolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.
| Spectroscopic Technique | Dynamic Process to Investigate in this compound |
| Dynamic NMR (DNMR) | Rotational dynamics of the 6-nitro group. |
| 2D EXSY NMR | Proton exchange and tautomerism of the 1H-pyrrolo proton. |
| Advanced Vibrational Spectroscopy | Intermolecular interactions and solvent effects. |
Refined Computational Models for Predictive Design
Computational chemistry offers a powerful avenue for understanding the properties and reactivity of this compound and for guiding the design of new derivatives with desired functionalities.
Future research in this area should focus on:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, spectroscopic properties, and reactivity of the molecule. mdpi.comresearchgate.net Such studies can provide insights into the effects of the methyl and nitro substituents on the aromatic system and predict sites of electrophilic and nucleophilic attack. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: If a series of derivatives of this compound are synthesized and their biological activities or physicochemical properties are measured, QSAR models can be developed to correlate these properties with molecular descriptors. nih.govmdpi.commdpi.comnih.govresearchgate.net These models can then be used to predict the properties of new, unsynthesized compounds, thereby accelerating the discovery process.
Molecular Docking and Dynamics Simulations: Given that the azaindole scaffold is a common feature in kinase inhibitors, computational docking studies could be performed to predict the binding of this compound to the ATP-binding sites of various kinases. nih.govresearchgate.net Molecular dynamics simulations can further be used to study the stability of the protein-ligand complexes and to elucidate the key interactions responsible for binding.
| Computational Method | Application to this compound |
| Quantum Chemistry | Prediction of electronic properties, spectra, and reactivity. mdpi.comresearchgate.net |
| QSAR | Development of predictive models for biological activity or physicochemical properties. nih.govmdpi.commdpi.comnih.govresearchgate.net |
| Molecular Docking/Dynamics | Investigation of potential as a kinase inhibitor or for other biological targets. nih.govresearchgate.net |
Expanding the Scope of Research Probe Applications
The unique electronic properties conferred by the nitro group, an electron-withdrawing substituent, on the electron-rich pyrrolopyridine scaffold suggest that this compound could be a valuable research probe.
Potential applications to be explored include:
Fluorescence Quenching Probes: The nitroaromatic moiety is a well-known fluorescence quencher. Future research could investigate the ability of this compound to quench the fluorescence of various fluorophores through photoinduced electron transfer (PeT). nih.gov This property could be harnessed to develop sensors for specific analytes or to study biological processes.
Bioorthogonal Probes: The development of bioorthogonal reactions has revolutionized the study of biological systems. The pyrrolopyridine scaffold could be further functionalized to incorporate a reactive handle for bioorthogonal ligation, allowing for the specific labeling and imaging of biomolecules in living cells. researchgate.netrcsi.comnih.govmdpi.com The nitro group could serve to modulate the reactivity or provide a spectroscopic signature.
Probes for Electron Transfer Studies: The combination of an electron-donating pyrrole ring and an electron-accepting nitropyridine ring makes this molecule an interesting candidate for fundamental studies of intramolecular electron transfer processes.
Synergistic Research Across Disciplines
The full potential of this compound can best be realized through a synergistic approach that integrates expertise from multiple scientific disciplines.
Future collaborative efforts should aim to:
Integrate Computational and Experimental Studies: A powerful research paradigm involves the use of computational models to predict the properties and activities of novel derivatives, followed by the targeted synthesis and experimental validation of the most promising candidates. nih.govnih.gov This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new functional molecules.
Combine Synthetic Chemistry with Chemical Biology: The development of novel synthetic routes to this compound and its analogs should be closely coupled with their evaluation in biological systems. This will facilitate the identification of new therapeutic agents or chemical probes for studying biological processes. mdpi.comnih.govnih.gov
Explore Materials Science Applications: The electronic and photophysical properties of this compound may make it suitable for applications in materials science, for example, as a component in organic electronic devices or as a building block for functional polymers.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in synthetic chemistry, spectroscopy, computational science, and the development of new tools for biology and medicine.
Q & A
Q. What are the common synthetic routes for 7-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine, and how can researchers optimize yields?
The synthesis typically involves cyclization or condensation reactions. For example, nitration of a methyl-substituted pyrrolopyridine precursor (e.g., 7-methyl-1H-pyrrolo[3,2-b]pyridine) using nitric acid under controlled conditions (0°C to room temperature) can introduce the nitro group . Acetic acid is often used as a solvent to stabilize intermediates. Yields can be improved by optimizing stoichiometry (e.g., 1.2 eq. HNO₃) and reaction duration (30 minutes at 0°C followed by gradual warming) . Post-synthesis purification via silica gel chromatography (e.g., DCM/EA 4:1) is critical to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹⁹F NMR : To confirm regioselectivity of the nitro and methyl groups (e.g., δ ~11.8 ppm for NH protons in DMSO-d₆) .
- HRMS (ESI) : For precise molecular weight validation (e.g., calculated vs. observed [M+H]+ values within 0.3 ppm error) .
- X-ray crystallography (if crystals form): To resolve ambiguities in substitution patterns .
Q. How can researchers initially screen the biological activity of this compound?
Prioritize assays aligned with the pharmacological profile of pyrrolopyridines, such as:
- Antitumor activity : Use cell viability assays (e.g., MTT) against cancer cell lines .
- Kinase inhibition : Screen against CDK4/6 or VEGFR isoforms via enzymatic assays .
- Microbial growth inhibition : Test against Mycobacterium tuberculosis or viral replication models .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
Nitration of pyrrolopyridines often faces competing substitution at adjacent positions. To favor nitro group introduction at the 6-position:
- Use directed ortho-metallation (DoM) with directing groups (e.g., methyl at position 7) .
- Employ low-temperature conditions (0°C) to minimize side reactions .
- Validate outcomes via comparative ¹H NMR (e.g., shifts at δ 8.21 ppm for H-6 in nitrated products) .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH stability studies : Test degradation in buffers (pH 2–9) via HPLC monitoring .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) to shield reactive NH groups during biological assays .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Map interactions with kinase active sites (e.g., CDK4/6) to identify critical binding motifs .
- QSAR models : Use substituent descriptors (e.g., Hammett σ values for nitro groups) to predict activity trends .
- MD simulations : Assess conformational stability of the pyrrolopyridine core in aqueous environments .
Q. How to resolve contradictions in reported biological data?
Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Reproducing assays : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Analytical validation : Confirm compound purity via LC-MS before testing .
- Meta-analysis : Compare data across studies using statistical tools (e.g., p-value adjustments for multiple comparisons) .
Q. What methodologies enable the synthesis of derivatives for SAR exploration?
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at position 3 .
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine for further functionalization .
- Halogenation : Use N-iodosuccinimide (NIS) to add halogens for subsequent nucleophilic substitutions .
Methodological Considerations
- Experimental Design : Always include control reactions (e.g., nitration without methyl directing groups) to confirm mechanistic hypotheses .
- Data Interpretation : Correlate spectral data (e.g., ¹⁹F NMR for fluorinated analogs) with computational predictions to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
